molecular formula CHNTe B1250582 Isotellurocyanic acid

Isotellurocyanic acid

Cat. No.: B1250582
M. Wt: 154.6 g/mol
InChI Key: HTNSSPRNWCKXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotellurocyanic acid is a hydracid. It is a conjugate acid of a tellurocyanate. It is a tautomer of a tellurocyanic acid.

Scientific Research Applications

Synthesis and Reactivity

Isotellurocyanic acid is involved in various synthesis processes. For instance, it plays a role in the unexpected condensation of arylacetic acids and isocyanides, leading to the production of polysubstituted pyrrolones and pyrrolidinediones (Basso et al., 2009). Additionally, this compound is used in the synthesis of N-acyl tellurocarbamates through a multicomponent reaction involving isocyanides, ditellurides, and manganese(III) carboxylates (Jianjian Zha et al., 2022).

Photochemical Processing

The acid has applications in photochemical processing, as seen in the selective thiotelluration of isocyanides under visible light irradiation using a disulfide–ditelluride mixed system. This process leads to the formation of bisthiolated indole and quinoline derivatives (T. Mitamura et al., 2007).

Environmental Impact

Isocyanic acid, a component related to this compound, is known as an air pollutant affecting human health. Its secondary production in the atmosphere from sources like diesel exhaust is significant (M. Link et al., 2016). Moreover, HNCO, a molecule related to this compound, has been observed in various atmospheric studies, suggesting both primary and secondary sources (J. Roberts et al., 2014).

Advanced Material Synthesis

This compound derivatives, such as tellurocarboxylic acids, are used in the synthesis of advanced materials like salts, organyl tellurocarboxylates, carbamates, and formates. These derivatives find applications in the synthesis of biologically active substances and intermediates of organic synthesis (I. D. Sadekov et al., 2002).

Properties

Molecular Formula

CHNTe

Molecular Weight

154.6 g/mol

InChI

InChI=1S/CHNTe/c2-1-3/h2H

InChI Key

HTNSSPRNWCKXFQ-UHFFFAOYSA-N

Canonical SMILES

C(=N)=[Te]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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